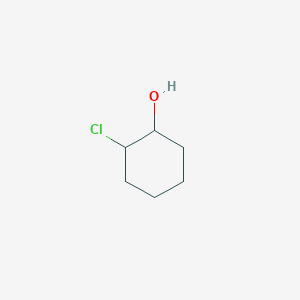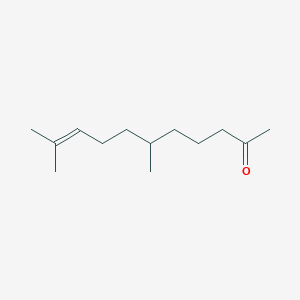
1-Phenyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-Phenyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of phenylpyrazoles. This compound consists of a pyrazole ring bound to a phenyl group and a carboxylic acid group. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Wirkmechanismus
Target of Action
The primary target of 1-Phenyl-1H-pyrazole-4-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), a potent mediator in allergic and inflammatory responses.
Mode of Action
It is believed to interact with hematopoietic prostaglandin d synthase, potentially altering its function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to have distinct cytotoxicity profiles against certain cell lines
Molecular Mechanism
It is known that some pyrazole derivatives can exert their effects through binding interactions with biomolecules and changes in gene expression
Vorbereitungsmethoden
The synthesis of 1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine, followed by oxidation. Another method includes the reaction of 4-bromopyrazole with n-butyllithium at low temperatures . Industrial production methods often involve the use of high-yielding and cost-effective synthetic routes to ensure scalability and efficiency .
Analyse Chemischer Reaktionen
1-Phenyl-1H-pyrazole-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Pyrazolnitrile zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Phenylgruppe kann elektrophile Substitutionsreaktionen eingehen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Brom und Reduktionsmittel wie Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-pyrazole-4-carbonsäure findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungsarbeiten, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Sie wird bei der Synthese von Agrochemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-1H-pyrazole-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So kann sie beispielsweise Enzyme wie die hämatopoetische Prostaglandin-D-Synthase hemmen und verschiedene biochemische Stoffwechselwege beeinflussen. Die genauen molekularen Zielstrukturen und Stoffwechselwege hängen von der jeweiligen Anwendung und dem jeweiligen Einsatzkontext ab .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-pyrazole-4-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- 3-Phenyl-1H-pyrazole-4-carbonsäure
- 1-Benzyl-1H-pyrazole-4-carbonsäure
- 1-Methyl-1H-pyrazole-5-carbonsäure Diese Verbindungen teilen einen ähnlichen Pyrazolkern, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen Eigenschaften und Anwendungen führen kann .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROILLPDIUNLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150399 | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-50-5 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Phenyl-1H-pyrazole-4-carboxylic acid?
A1: this compound possesses the molecular formula C10H8N2O2. [] Its structure consists of a pyrazole ring substituted with a phenyl group at the 1-position and a carboxylic acid group at the 4-position. [] While the exact spectroscopic data may vary depending on the specific derivative, common characterization techniques include IR, 1H-NMR, and mass spectrometry. [, ]
Q2: How does this compound interact with biological targets?
A2: Studies show that derivatives of this compound can bind to specific enzymes. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been found to form a complex with Mycobacterium tuberculosis dihydrofolate reductase [] and Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] Another derivative, 5-[3-(1H-indol-3-yl)propoxy]-1-phenyl-1H-pyrazole-4-carboxylic acid, also interacts with Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis. [] The exact binding mechanisms and downstream effects are likely dependent on the specific derivative and target in question.
Q3: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives?
A3: Research suggests that modifications to the core structure of this compound can significantly impact its biological activity. For example, the introduction of various substituents at the 5-position of the pyrazole ring, such as alkyl, aryl, or acyl groups, has been explored to modulate its pharmacological properties. [, ] Additionally, modifications to the carboxylic acid moiety, such as esterification or amide formation, can alter its physicochemical properties, potentially affecting its pharmacokinetic profile. [, ]
Q4: Are there any known applications of this compound in organic synthesis?
A4: this compound serves as a valuable building block in organic synthesis. It can undergo various transformations, including Friedel-Crafts reactions, to create more complex molecules. For example, it has been utilized in the synthesis of tricyclic pyrazolo[3,4-b]quinolines, -[1,8]naphthyridines, -azepines, -azocines, -pyrido[3,2-g]azocines, and pyrazolo[3,4-b]azonines. []
Q5: Has computational chemistry been used to study this compound and its derivatives?
A5: Yes, computational methods are increasingly employed to investigate the properties of this compound. For example, molecular electrostatic potential calculations have been performed to understand the electronic distribution within the molecule, providing insights into potential interaction sites. [] Additionally, density functional theory (DFT) calculations have been used to explore the conformational preferences and electronic properties of these compounds. [] These computational studies contribute to a deeper understanding of the structure-activity relationships and aid in the design of new derivatives with improved properties.
Q6: How does water influence the self-assembly of this compound derivatives?
A6: X-ray crystallographic studies of the derivative 5-(2-benzoimidazole-1-yl-ethoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester revealed the significant role of water molecules in its self-assembly. [, ] The water molecules act as bridges, forming hydrogen bonds with multiple molecules of the derivative, leading to the formation of intricate supramolecular architectures. [] This highlights the importance of considering solvent effects in understanding the solid-state packing and potential applications of these compounds.
Q7: Can you provide an example of how analytical techniques are used to characterize this compound derivatives?
A7: X-ray powder diffraction has been successfully employed to determine the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. [] This technique provides valuable information about the arrangement of molecules in the solid state, contributing to the understanding of their physicochemical properties and potential applications.
Q8: Are there any known antibacterial activities associated with this compound or its derivatives?
A8: Research has shown that a copper(II) complex incorporating 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a ligand exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] This finding suggests the potential of exploring metal complexes of this compound derivatives for the development of novel antibacterial agents.
Q9: Can you provide an example where this compound derivatives exhibit selective binding?
A9: NMR studies have demonstrated the selective binding of acetone to the methyl group of the pyrazole moiety in a series of this compound ester derivatives. [, ] This selectivity is attributed to a combination of hydrogen bonding and C–H···π interactions. [, ] These findings highlight the potential for designing this compound derivatives as selective receptors for specific molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)





![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
